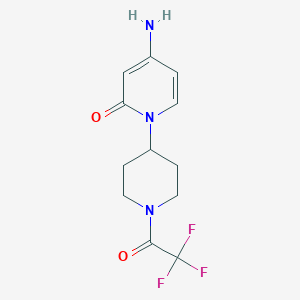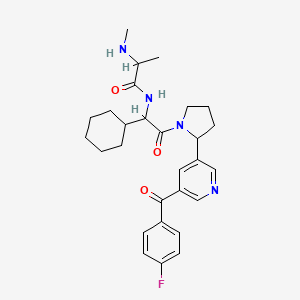
1-(6-Amino-4-methoxypyridin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Amino-4-methoxypyridin-3-yl)ethanone is an organic compound with the molecular formula C8H10N2O2 This compound belongs to the class of pyridine derivatives and is characterized by the presence of an amino group at the 6th position and a methoxy group at the 4th position on the pyridine ring, along with an ethanone group at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Amino-4-methoxypyridin-3-yl)ethanone typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxypyridin-3-amine.
Reaction with Ethanone Derivative: The starting material is reacted with an ethanone derivative under controlled conditions to introduce the ethanone group at the 3rd position.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-Amino-4-methoxypyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products:
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 1-(6-Amino-4-methoxypyridin-3-yl)ethanol.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
1-(6-Amino-4-methoxypyridin-3-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(6-Amino-4-methoxypyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
- 1-(6-Methoxypyridin-3-yl)ethanone
- 1-(5-Methoxypyridin-3-yl)ethanone
- 1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl]ethanone
Comparison: 1-(6-Amino-4-methoxypyridin-3-yl)ethanone is unique due to the presence of both amino and methoxy groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of these functional groups makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C8H10N2O2 |
|---|---|
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
1-(6-amino-4-methoxypyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H10N2O2/c1-5(11)6-4-10-8(9)3-7(6)12-2/h3-4H,1-2H3,(H2,9,10) |
Clé InChI |
LAFFXWFDZWTYJF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CN=C(C=C1OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5,7,7a-Tetrahydropyrrolo[1,2-c][1,3]oxazole-3,6-dione](/img/structure/B14793927.png)
![3,6-Dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B14793935.png)
![benzyl 4-[(10R,13R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14793949.png)





![Benzyl 2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid](/img/structure/B14793999.png)
![Cyclohexaneacetic acid, alpha-[[5-(2-furanylmethylene)-4,5-dihydro-4-oxo-2-thiazolyl]amino]-](/img/structure/B14794002.png)
![7-hydroxy-N-[1-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B14794011.png)
![[3,4,5-triacetyloxy-6-[(2S)-3,4-diacetyloxy-2,5-bis(acetyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14794015.png)

![[trans-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol](/img/structure/B14794027.png)
